molecular formula C18H17FO4 B8292048 Methyl 4-(4-fluorophenethyl)-3-methoxycarbonylbenzoate

Methyl 4-(4-fluorophenethyl)-3-methoxycarbonylbenzoate

Cat. No. B8292048
M. Wt: 316.3 g/mol
InChI Key: VRNOEXGBCNNLNW-UHFFFAOYSA-N
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Patent
US06342765B1

Procedure details

A mixture of methyl 4-[2-(4-fluorophenyl)ethenyl]-3-methoxycarbonylbenzoate (56.75 g, 180.6 mrol), ethyl acetate (900 ml), 10% palladium on carbon (6 g) was stirred under an hydrogen atmosphere for 6 hours. The catalyst was filtered and replaced with fresh catalyst (6 g). The reaction was then stirred under an hydrogen atmosphere for 16 hours. The catalyst was filtered and the filtrate evaporated to dryness to give, as a colourless gum, methyl 4-(4-fluorophenethyl)-3-methoxycarbonylbenzoate (55.00 g).
Name
methyl 4-[2-(4-fluorophenyl)ethenyl]-3-methoxycarbonylbenzoate
Quantity
56.75 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[C:20]([O:22][CH3:23])=[O:21])=[CH:4][CH:3]=1>[Pd].C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[C:20]([O:22][CH3:23])=[O:21])=[CH:6][CH:7]=1

Inputs

Step One
Name
methyl 4-[2-(4-fluorophenyl)ethenyl]-3-methoxycarbonylbenzoate
Quantity
56.75 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=CC1=C(C=C(C(=O)OC)C=C1)C(=O)OC
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an hydrogen atmosphere for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
STIRRING
Type
STIRRING
Details
The reaction was then stirred under an hydrogen atmosphere for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC=C(CCC2=C(C=C(C(=O)OC)C=C2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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